

An In-Depth Technical Guide to BMY-25368 Hydrochloride

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Compound of Interest

Compound Name: *BMY-25368 hydrochloride*

Cat. No.: *B8449720*

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

BMY-25368 hydrochloride is a potent and long-acting histamine H2 receptor antagonist.^[1]

- IUPAC Name: 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride^[2]
- CAS Number: 86134-36-3^[2]^[3]
- Synonyms: SKF 94482 hydrochloride^[2]

Molecular Information:

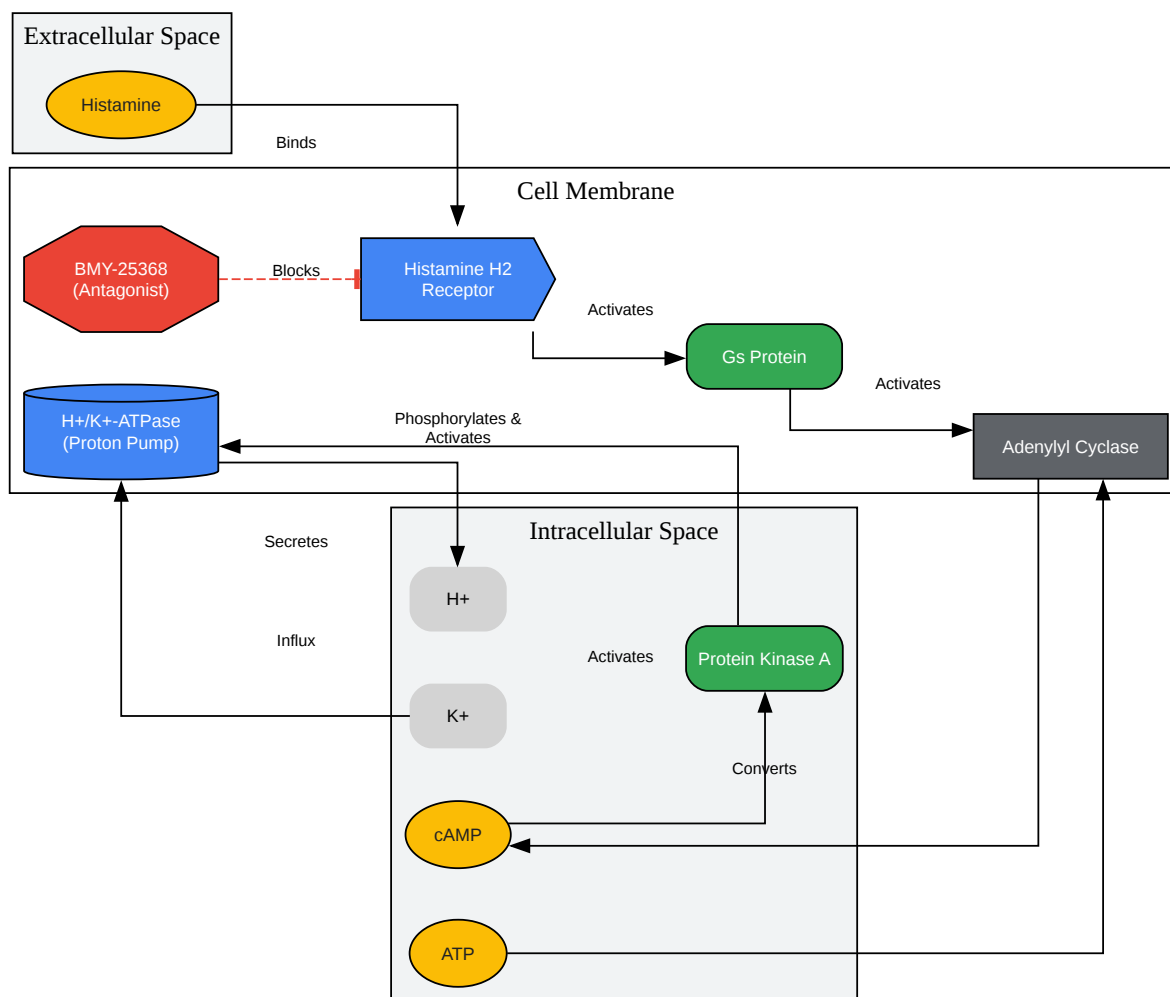
Property	Value
Molecular Formula	C19H25N3O3.ClH
Molecular Weight	379.88 g/mol ^[2]

Mechanism of Action and Signaling Pathway

BMY-25368 hydrochloride functions as a competitive antagonist of the histamine H2 receptor.^[1] In the parietal cells of the gastric mucosa, the binding of histamine to the H2 receptor, a Gs

protein-coupled receptor, initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), leading to the stimulation of the H⁺/K⁺-ATPase (proton pump) and subsequent secretion of gastric acid.[4][5][6]

By competitively blocking the histamine H₂ receptor, **BMY-25368 hydrochloride** prevents the initiation of this signaling pathway, thereby reducing the secretion of gastric acid. This mechanism is effective in inhibiting gastric acid secretion stimulated by histamine, as well as by other secretagogues like pentagastrin and bethanechol.[1]



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Caption: Histamine H2 Receptor Signaling Pathway and Inhibition by BMY-25368.

Experimental Data

Inhibition of Gastric Acid Secretion in Dogs

The efficacy of **BMY-25368 hydrochloride** in inhibiting gastric acid secretion has been evaluated in Heidenhain pouch dogs. The following tables summarize the comparative potency of BMY-25368 and ranitidine.

Table 1: Intravenous Potency Against Histamine-Stimulated Gastric Secretion

Compound	Relative Potency (vs. Ranitidine)
BMY-25368	9 times more potent[1]

Table 2: Oral Potency Against Various Secretagogues

Secretagogue	Relative Potency of BMY-25368 (vs. Ranitidine)
Histamine	3.2 (1-3h post-dose) to 28 (10-12h post-dose)[1]
Pentagastrin	2.8 - 4.4[1]
Bethanechol	2.8 - 4.4[1]
Food	2.8 - 4.4[1]

Table 3: Oral Potency in Antagonizing Aspirin-Induced Gastric Lesions

Compound	Relative Potency (vs. Ranitidine)
BMY-25368	9 times more potent[1]

Effects on Gastric Secretion in Horses

Studies in foals have demonstrated the dose-dependent effect of BMY-25368 on gastric acid secretion.

Table 4: Effect of Intramuscular BMY-25368 on Gastric pH in Foals

Dose (mg/kg)	Effect on Gastric pH	Duration of Action
0.02	Increased pH	-
0.11	Increased pH	-
0.22	Sustained high pH	> 4 hours[7][8]
1.10	Sustained high pH	> 4 hours[7][8]

Experimental Protocols

The following are generalized experimental protocols for evaluating the efficacy of histamine H2 receptor antagonists like **BMY-25368 hydrochloride**, based on common methodologies in the field.

In Vivo Model: Heidenhain Pouch Dog

Objective: To assess the in vivo efficacy of a test compound in inhibiting gastric acid secretion.

Animal Model:

- Adult beagle dogs of either sex.
- Surgically prepared with a Heidenhain pouch (a vagally denervated pouch of the stomach).
- Allowed a recovery period of at least 4 weeks post-surgery.

Experimental Procedure:

- Fasting: Dogs are fasted for 18 hours prior to the experiment, with free access to water.
- Catheterization: A catheter is inserted into a peripheral vein for intravenous administration of secretagogues and test compounds.
- Gastric Juice Collection: The Heidenhain pouch is rinsed with distilled water, and gastric juice is collected continuously in 15-minute intervals.

- **Stimulation of Gastric Secretion:** A continuous intravenous infusion of a secretagogue (e.g., histamine dihydrochloride) is administered to induce a stable submaximal rate of acid secretion.
- **Compound Administration:**
 - **Intravenous:** **BMY-25368 hydrochloride** or a reference compound (e.g., ranitidine) is administered as an intravenous bolus or infusion at various doses.
 - **Oral:** The test compound is administered orally via a gavage tube.
- **Sample Analysis:** The volume of gastric juice is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.
- **Data Analysis:** The percentage inhibition of acid secretion is calculated by comparing the acid output after compound administration to the pre-treatment stable secretion rate. Dose-response curves are generated to determine the ID50 (the dose required to inhibit acid secretion by 50%).

In Vivo Model: Aspirin-Induced Gastric Lesions in Dogs

Objective: To evaluate the protective effect of a test compound against gastric mucosal damage induced by a nonsteroidal anti-inflammatory drug (NSAID).

Animal Model:

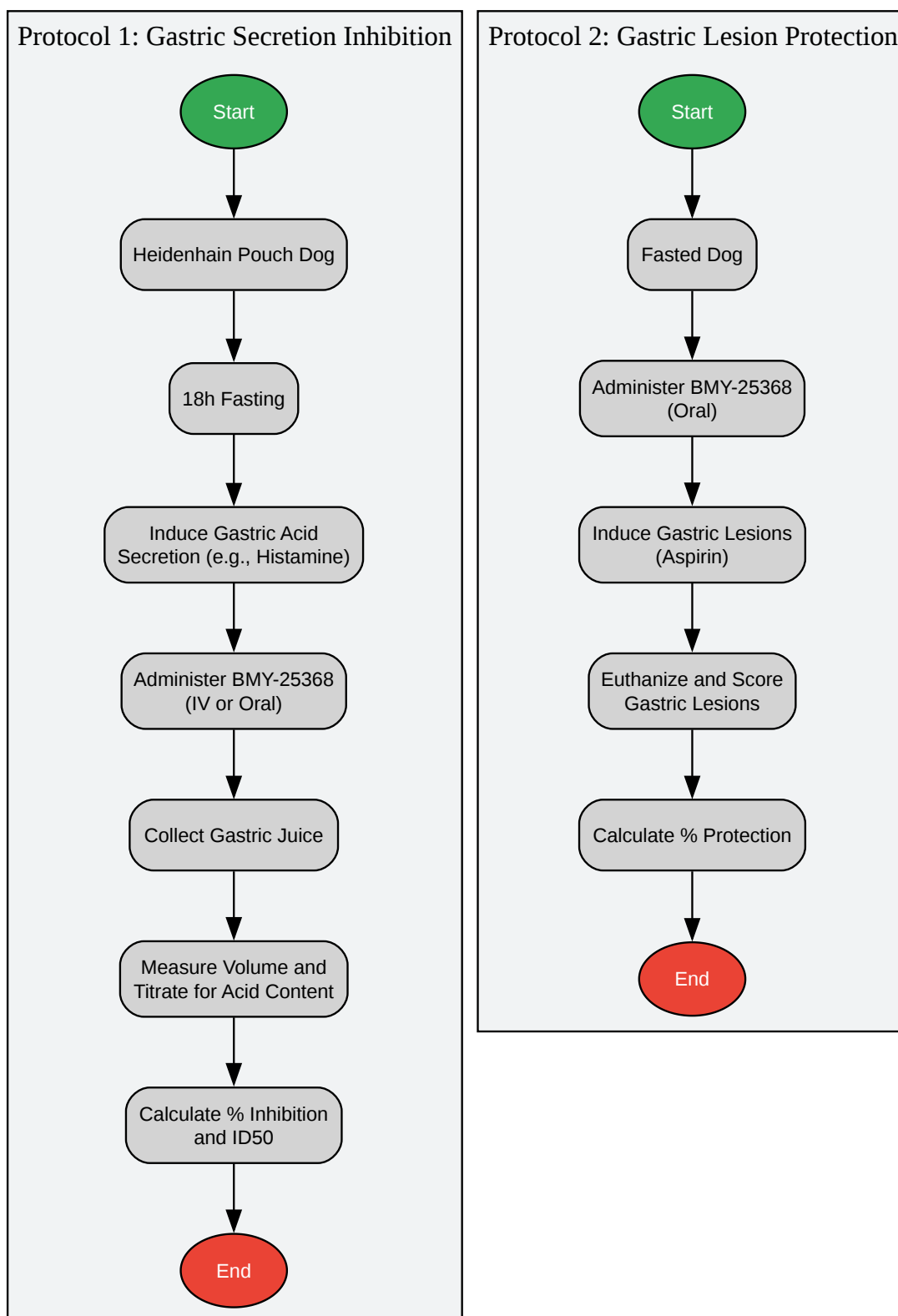
- Fasted adult beagle dogs.

Experimental Procedure:

- **Compound Administration:** **BMY-25368 hydrochloride** or a reference compound is administered orally.
- **Induction of Gastric Lesions:** One hour after compound administration, a suspension of aspirin is administered orally.
- **Evaluation of Lesions:** Four hours after aspirin administration, the dogs are euthanized, and the stomachs are removed. The gastric mucosa is examined for lesions, which are scored

based on their number and severity.

- Data Analysis: The total lesion score for each dog is calculated. The percentage protection is determined by comparing the lesion scores of the treated groups to the control group.



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Caption: Experimental Workflows for Evaluating BMY-25368 Efficacy.

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